(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13651225
InChI: InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Molecular Formula: C14H19BO2
Molecular Weight: 230.11 g/mol

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13651225

Molecular Formula: C14H19BO2

Molecular Weight: 230.11 g/mol

* For research use only. Not for human or veterinary use.

(E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane -

Specification

Molecular Formula C14H19BO2
Molecular Weight 230.11 g/mol
IUPAC Name 4,4,5,5-tetramethyl-2-(2-phenylethenyl)-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H19BO2/c1-13(2)14(3,4)17-15(16-13)11-10-12-8-6-5-7-9-12/h5-11H,1-4H3
Standard InChI Key ARAINKADEARZLZ-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=CC=C2

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a 1,3,2-dioxaborolane ring system with four methyl groups at the 4,4,5,5-positions, creating a sterically hindered environment around the boron atom. The styryl group [(E)-2-phenylethenyl] is attached to the boron center in a trans configuration, as confirmed by its 1H^{1}\text{H} and 13C^{13}\text{C} NMR spectra . The E-geometry is critical for its reactivity in stereoselective transformations.

Spectroscopic Characterization

Key spectroscopic data from the Royal Society of Chemistry study include:

  • 1H^{1}\text{H} NMR (400 MHz, CDCl₃): δ 7.52 (d, J=8.3J = 8.3 Hz, 2H), 7.42 (d, J=18.5J = 18.5 Hz, 1H), 7.35 (m, 3H), 6.19 (d, J=18.4J = 18.4 Hz, 1H), 1.34 (s, 12H) .

  • 13C^{13}\text{C} NMR (101 MHz, CDCl₃): δ 149.53 (B-C), 137.47 (aromatic C), 128.92–127.08 (styryl and aromatic CH), 83.38 (dioxaborolane O-C-O), 24.84 (CH₃) .

  • HR-MS: Calculated for C₁₄H₁₉BO₂ [M+H]⁺: 230.1542; Found: 230.1545 .

The infrared spectrum (IR) corroborates the presence of B-O (1350–1250 cm⁻¹) and C=C (1640–1600 cm⁻¹) stretches .

Physical and Thermodynamic Properties

As reported by Thermo Scientific Chemicals:

  • Boiling Point: 89–93°C at 0.1 mmHg .

  • Flash Point: >110°C .

  • Physical State: Colorless to yellow liquid at room temperature .

  • Density: ~1.02 g/cm³ (estimated from structural analogs).

Synthesis and Mechanistic Insights

Transition-Metal-Free Hydroboration

Chen et al. developed a PhI(OAc)₂-promoted hydroboration of terminal alkynes under aerobic conditions . For (E)-4,4,5,5-tetramethyl-2-styryl-1,3,2-dioxaborolane (3a), the protocol involves:

  • Substrate: Phenylacetylene (1.0 equiv).

  • Reagent: Pinacolborane (1.2 equiv), PhI(OAc)₂ (1.5 equiv).

  • Solvent: Dichloroethane (DCE) at 80°C for 12 hours.

  • Yield: 92% isolated yield .

This method eliminates the need for transition-metal catalysts, reducing costs and avoiding metal contamination in products.

Reaction Mechanism

The reaction proceeds via a radical pathway initiated by PhI(OAc)₂:

  • Initiation: PhI(OAc)₂ generates iodine radicals under heating.

  • Propagation: The radical abstracts a hydrogen from pinacolborane, forming a boryl radical.

  • Alkyne Addition: The boryl radical adds to the terminal alkyne, forming a vinyl radical intermediate.

  • Termination: Radical recombination yields the E-alkenylboronate, stabilized by the pinacol ligand .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boron center participates in palladium-catalyzed cross-couplings with aryl halides. For example:
R-X+3aPd(PPh₃)₄, Na₂CO₃R-Styrene\text{R-X} + \text{3a} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{R-Styrene}
This reaction constructs biaryl systems prevalent in pharmaceuticals and materials .

Functional Group Transformations

The styrylboronate undergoes:

  • Oxidation: To yield styryl alcohols or ketones.

  • Halogenation: With NXS (X = Cl, Br, I) to form vinyl halides.

  • Cyclopropanation: Via Simmons-Smith conditions to access strained carbocycles .

Recent Research Developments

Derivatives and Analogues

Chen et al. synthesized 20 derivatives (3a–3t) with substituents including methoxy, methyl, halogens, and heterocycles . Notable examples:

DerivativeR Group1H^{1}\text{H} NMR (δ, ppm)Application
3b4-OCH₃7.46 (d, J=8.7J = 8.7 Hz), 3.83 (s)Fluorescent probes
3l4-CN7.65 (d, J=8.2J = 8.2 Hz)Electrophilic coupling
3pThiophene-3-yl7.40 (d, J=18.4J = 18.4 Hz), 5.97 (d)Conjugated polymers

Mechanistic Studies

Kinetic isotope effect (KIE) experiments revealed a primary KIE (kH/kD=2.1k_H/k_D = 2.1), supporting a hydrogen-abstraction-controlled radical mechanism .

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